N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZARWAOEIWDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the Tetrahydrofuran Derivative: The starting material, 3-hydroxytetrahydrofuran, is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.
Thiophene Derivative Preparation: Thiophen-2-ylmethanol is synthesized from thiophene through a Grignard reaction with formaldehyde, followed by reduction.
Oxalamide Formation: The final step involves the coupling of the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 3-oxotetrahydrofuran.
Reduction: Formation of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues in Antiviral Research
Several oxalamides with substituted aromatic and heterocyclic groups have been synthesized and evaluated for antiviral activity. Key examples include:
Compound 13 ():
- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
- Key Features :
- Thiazole ring (sulfur-containing heterocycle).
- Piperidine and hydroxyethyl substituents.
- Properties :
Comparison :
- The target compound replaces the thiazole and piperidine groups with thiophene and hydroxytetrahydrofuran , respectively. Thiophene’s lower electronegativity compared to thiazole may alter binding interactions. The hydroxytetrahydrofuran moiety could improve solubility relative to the acetylated piperidine in Compound 13.
Compound 14 ():
Comparison :
- The target compound’s thiophene group may confer greater metabolic stability compared to thiazole, as sulfur-containing aromatics often resist oxidative degradation. However, the absence of a chlorophenyl group (present in Compound 14) might reduce lipophilicity and membrane permeability.
Oxalamides in Flavor Chemistry
Oxalamides are also explored as umami flavor enhancers. A notable example is S336 ():
Comparison :
- The target compound’s thiophene and hydroxytetrahydrofuran groups differ significantly from S336’s aromatic and pyridyl substituents. These structural differences likely shift applications from flavor chemistry to therapeutic contexts (e.g., antiviral or CNS drugs).
Physicochemical and Metabolic Properties
Biological Activity
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This compound features a unique combination of a tetrahydrofuran derivative and a thiophene moiety, linked through an oxalamide functional group, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O4S. The key structural components include:
- Tetrahydrofuran ring : A five-membered ring containing oxygen, which can participate in various chemical reactions.
- Thiophene ring : A sulfur-containing aromatic ring that contributes to the compound's electronic properties.
- Oxalamide functional group : Characterized by the presence of -C(=O)NHR, where R varies based on substituents attached to the nitrogen atoms.
These features suggest that the compound may possess properties relevant to drug design, particularly in enzyme inhibition or receptor modulation.
The mechanism of action for this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The oxalamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The thiophene moiety may engage in π-π interactions with receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities:
- Antiproliferative Activity : Sulfur-containing heterocycles related to this compound have shown potential antiproliferative effects against cancer cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thiophene Derivatives | Anticancer properties | |
| Oxalamides | Enzyme inhibitors | |
| Tetrahydrofuran Derivatives | Antimicrobial activity |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of 3-Hydroxytetrahydrofuran : This is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using sodium borohydride.
- Preparation of Thiophene Derivative : Thiophen-2-ylmethanol is synthesized from thiophene via a Grignard reaction with formaldehyde, followed by reduction.
- Oxalamide Formation : The final step involves coupling the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of triethylamine.
Table 2: Synthesis Steps
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Reduction | NaBH4 |
| 2 | Grignard Reaction | Formaldehyde |
| 3 | Coupling | Oxalyl chloride, Triethylamine |
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound:
- Anticancer Studies : Research has demonstrated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting that modifications on the thiophene ring could enhance these properties .
- Enzyme Interaction Studies : Investigations into the binding affinity of oxalamides with specific enzymes have shown promising results, indicating potential therapeutic applications in diseases where enzyme regulation is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
